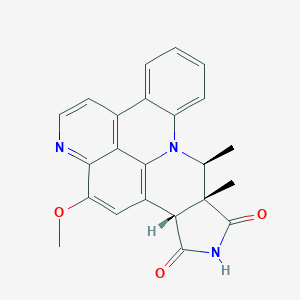

N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone, commonly known as Ac-DEVD-CMK, is a synthetic peptide that has gained significant attention in the field of biochemistry and molecular biology. This peptide is widely used as a tool to study the molecular mechanisms of apoptosis, a programmed cell death process that plays a crucial role in the development and maintenance of multicellular organisms.

Mecanismo De Acción

Ac-DEVD-CMK inhibits caspase-3 activity by irreversibly binding to the active site of the enzyme. Caspase-3 is a cysteine protease that cleaves specific substrates during the apoptotic process, leading to cell death. Ac-DEVD-CMK contains a chloromethyl ketone group that reacts with the cysteine residue in the active site of caspase-3, forming a covalent bond and blocking the enzymatic activity.

Efectos Bioquímicos Y Fisiológicos

Ac-DEVD-CMK has been shown to effectively inhibit caspase-3 activity in various cell types, including cancer cells, neuronal cells, and immune cells. This peptide can block the apoptotic process and promote cell survival in vitro and in vivo. Ac-DEVD-CMK has also been used to study the role of caspase-3 in various physiological processes, such as neuronal development, immune response, and tissue regeneration.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using Ac-DEVD-CMK in lab experiments is its specificity and irreversibility towards caspase-3. This peptide can effectively inhibit caspase-3 activity without affecting other caspases or proteases. However, the irreversible binding of Ac-DEVD-CMK to the active site of caspase-3 can limit its use in some experiments, as it may interfere with downstream signaling pathways or protein interactions.

Direcciones Futuras

Ac-DEVD-CMK has opened up new avenues for research in the field of apoptosis and cell death. Some of the future directions for this peptide include:

1. Developing new caspase-3 inhibitors with improved specificity and reversibility.

2. Investigating the role of caspase-3 in various physiological processes, such as aging, metabolism, and inflammation.

3. Developing new therapeutic strategies for diseases such as cancer, neurodegenerative disorders, and autoimmune diseases based on the inhibition of caspase-3 activity.

4. Studying the molecular mechanisms of other forms of cell death, such as necrosis, autophagy, and pyroptosis.

Conclusion:

Ac-DEVD-CMK is a synthetic peptide that has revolutionized the study of apoptosis and cell death. Its specificity and irreversibility towards caspase-3 have made it a valuable tool for investigating the molecular mechanisms of apoptosis and developing new therapeutic strategies for diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. However, its irreversible binding to the active site of caspase-3 can limit its use in some experiments. Future research on Ac-DEVD-CMK and its analogs will undoubtedly lead to new insights into the complex processes of cell death and survival.

Métodos De Síntesis

Ac-DEVD-CMK is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process involves coupling of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage of the peptide from the resin. The final product is purified by high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.

Aplicaciones Científicas De Investigación

Ac-DEVD-CMK is widely used as a caspase-3 inhibitor, a protease that plays a crucial role in the execution phase of apoptosis. By inhibiting caspase-3 activity, Ac-DEVD-CMK can block the apoptotic process and promote cell survival. This peptide has been used in various studies to investigate the molecular mechanisms of apoptosis and to develop new therapeutic strategies for diseases such as cancer, neurodegenerative disorders, and autoimmune diseases.

Propiedades

Número CAS |

115290-74-9 |

|---|---|

Nombre del producto |

N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone |

Fórmula molecular |

C25H35ClN6O5S |

Peso molecular |

567.1 g/mol |

Nombre IUPAC |

S-[2-[[(2R)-1-[[(2S)-1-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carbonyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl] ethanethioate |

InChI |

InChI=1S/C25H35ClN6O5S/c1-16(33)38-15-22(35)30-18(13-17-7-3-2-4-8-17)23(36)31-24(37)20-10-6-12-32(20)19(21(34)14-26)9-5-11-29-25(27)28/h2-4,7-8,18-20H,5-6,9-15H2,1H3,(H,30,35)(H4,27,28,29)(H,31,36,37)/t18-,19+,20+/m1/s1 |

Clave InChI |

ZAYSEFJZQOECOL-AABGKKOBSA-N |

SMILES isomérico |

CC(=O)SCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@@H](CCCN=C(N)N)C(=O)CCl |

SMILES |

CC(=O)SCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C(CCCN=C(N)N)C(=O)CCl |

SMILES canónico |

CC(=O)SCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C(CCCN=C(N)N)C(=O)CCl |

Otros números CAS |

115290-74-9 |

Sinónimos |

ATA-FPR-CK N(alpha)-((acethylthio)acetyl)-Phe-Pro-Arg-Ch2Cl N(alpha)-((acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)

![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)